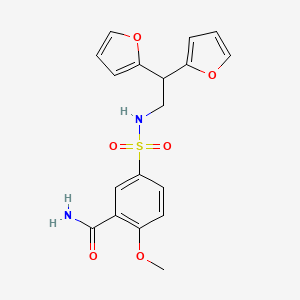
5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide, also known as DUB inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Catalyst in Biofuel Production
Sulfonated graphene oxide has been studied as an effective catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels. This reaction is promising for producing biofuels or fuel additives within the carbohydrate platform, indicating potential applications of related furanyl compounds in sustainable energy production (Antunes et al., 2014).
Pharmacological Activities from Seaweed Derivatives
Furanyl derivatives from the red seaweed Gracilaria opuntia, including compounds with furan structures, have shown significant pharmacological activities in various in vitro models. These activities include anti-inflammatory and antioxidative effects, indicating the potential for medical and therapeutic applications (Makkar & Chakraborty, 2018).
Antimicrobial Properties
Novel sulfonamides containing furan structures have been designed and synthesized, demonstrating activity against various bacteria, including methicillin-resistant Staphylococcus aureus. This suggests their potential use in developing new antimicrobial agents (Krátký et al., 2012).
Catalysis in Chemical Reactions
Furan derivatives have been utilized in Rhodium(iii)-catalyzed chemodivergent annulations, acting as carbene precursors in coupling reactions. This demonstrates their role in facilitating complex chemical synthesis processes (Xu et al., 2018).
Biobased Polymer Synthesis
2,5-Bis(hydroxymethyl)furan, a biobased diol, has been enzymatically polymerized to produce novel furan polyesters. This indicates the potential of furanyl compounds in the synthesis of sustainable, biobased materials (Jiang et al., 2014).
Sustainable Polymer and Fuel Production
Furan derivatives like 5-Hydroxymethylfurfural (HMF) are considered important platform chemicals for sustainable production of polymers, functional materials, and fuels. This suggests the broader application of furanyl compounds in green chemistry and sustainable industries (Chernyshev et al., 2017).
properties
IUPAC Name |
5-[2,2-bis(furan-2-yl)ethylsulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-24-15-7-6-12(10-13(15)18(19)21)27(22,23)20-11-14(16-4-2-8-25-16)17-5-3-9-26-17/h2-10,14,20H,11H2,1H3,(H2,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWHFJASPVEWPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

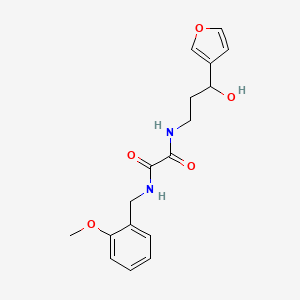
![N-(2-hydroxyethyl)-4-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzamide](/img/structure/B2392319.png)
![3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide](/img/structure/B2392322.png)
![7-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2392323.png)
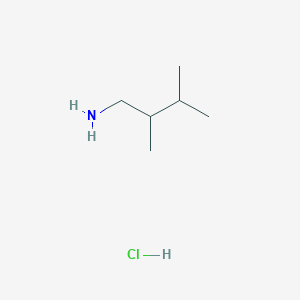
![1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2392326.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2392327.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2392328.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2392331.png)
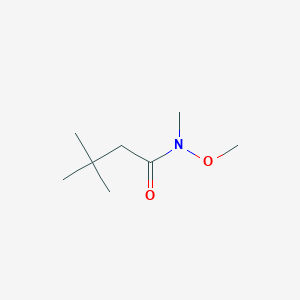
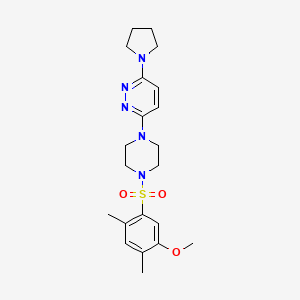
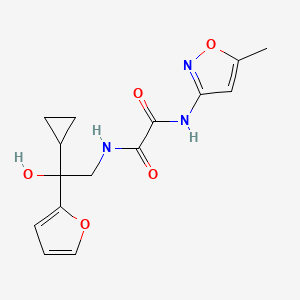
![(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2392338.png)
![N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2392339.png)